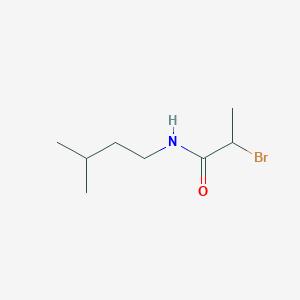

2-bromo-N-(3-methylbutyl)propanamide

説明

BenchChem offers high-quality 2-bromo-N-(3-methylbutyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methylbutyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-(3-methylbutyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJGAHAVHAJGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of α Haloamide Functional Groups in Organic Synthesis

The α-haloamide functional group is a versatile and highly reactive motif that plays a crucial role in the construction of complex organic molecules. nih.gov The presence of a halogen atom (such as bromine) on the α-carbon—the carbon atom adjacent to the carbonyl group—makes this position highly susceptible to a variety of chemical transformations. pressbooks.pub

Historically, the primary utility of α-haloamides was in forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through nucleophilic substitution reactions. nih.govbohrium.com More recently, their application has expanded significantly into the realm of carbon-carbon (C-C) bond formation. nih.gov They are now widely employed as electrophiles in transition metal-catalyzed cross-coupling reactions, enabling the creation of complex molecular frameworks. nih.gov

Furthermore, α-haloamides are valuable precursors in radical-mediated transformations. nih.govbohrium.com These reactions, often initiated by radical initiators, transition metals, or visible-light photoredox catalysis, provide efficient pathways to synthesize diverse cyclic compounds. nih.gov The ability of the α-haloamide group to participate in both ionic and radical pathways underscores its importance as a versatile building block in modern organic synthesis. nih.gov The development of methods for the asymmetric synthesis of chiral α-haloamides has further enhanced their utility, providing access to enantioenriched molecules that are crucial in medicinal chemistry and materials science. acs.org

Contextualizing N Substituted Propanamides in Contemporary Chemical Research

The N-substituted propanamide moiety, of which 2-bromo-N-(3-methylbutyl)propanamide is an example, is a common structural feature in a wide range of biologically active compounds and functional materials. rsc.orgrsc.org Amides, in general, are ubiquitous in nature, forming the backbone of peptides and proteins. unacademy.comontosight.ai The "N-substituted" designation indicates that the amide nitrogen is bonded to an organic substituent—in this case, a 3-methylbutyl group—in addition to the carbonyl group.

This substitution pattern has profound implications for the molecule's physical and chemical properties. The nature of the N-substituent can influence solubility, steric hindrance, and the potential for intermolecular interactions like hydrogen bonding. In the pharmaceutical industry, modifying N-substituents is a common strategy for fine-tuning the pharmacological profile of a drug candidate. unacademy.com

Contemporary research continues to explore novel applications for N-substituted propanamides. For instance, various indole-3-propanamide derivatives have been synthesized and investigated for their antioxidant properties. nih.govresearchgate.net Additionally, complex N-substituted propanamides are being designed as potential therapeutic agents, including antiproliferative agents for cancer treatment and enzyme inhibitors for diseases like Alzheimer's. researchgate.netnih.gov The synthesis of these compounds has also been a focus of intense research, with efforts directed towards developing more efficient and environmentally friendly catalytic methods for their preparation. rsc.orgresearchgate.net

An Overview of Research Directions for Halogenated Amide Scaffolds

Classical Approaches to α-Halo Amide Synthesis

Traditional methods for synthesizing α-halo amides have long been the cornerstone of their preparation. These approaches typically involve the coupling of an amine with a pre-functionalized carboxylic acid derivative, such as an acyl halide or an ester.

The most direct and classical method for synthesizing 2-bromo-N-(3-methylbutyl)propanamide involves the nucleophilic acyl substitution reaction between an α-haloacyl halide and an amine. In this approach, 2-bromopropanoyl halide (e.g., chloride or bromide) is treated with 3-methylbutylamine. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of a halide ion, forming the stable amide bond.

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrohalic acid byproduct generated during the reaction, thereby driving the equilibrium towards the product. The use of simple and readily available starting materials makes this a common and practical approach in laboratory settings. ccspublishing.org.cnresearchgate.net

Table 1: Classical Amidation for 2-bromo-N-(3-methylbutyl)propanamide

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|

When the α-carbon of the halo amide bears a substituent, as in 2-bromo-N-(3-methylbutyl)propanamide, it becomes a stereocenter. Classical synthetic methods, such as the Hell-Volhard-Zelinsky halogenation to produce the α-bromo acid precursor, followed by conversion to the acyl halide and subsequent amidation, typically result in a racemic mixture of the final product. researchgate.net This means that both the (R)- and (S)-enantiomers of the α-bromo amide are formed in equal amounts.

The synthesis of enantioenriched α-haloamides often requires more sophisticated strategies. nih.gov These can include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. nih.govresearchgate.net However, for many applications where stereochemistry is not critical, the direct synthesis of the racemic mixture is often sufficient and more economical.

Advanced and Catalytic Methods for α-Bromo Amide Construction

In recent years, modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. For α-bromo amides, this has led to the development of novel oxidative and catalytic strategies that offer alternatives to classical routes.

A significant advancement in amide synthesis is the concept of Umpolung Amide Synthesis (UmAS). nih.gov This strategy enables the direct formation of an amide bond from the oxidative coupling of an α-bromo nitroalkane with an amine. nih.govrsc.org This method represents a polarity reversal ("umpolung") of the typical synthetic approach, where the carbon atom of the α-bromo nitroalkane acts as a functional equivalent of an acyl anion. nih.gov This protocol allows for the synthesis of α-bromo amides under conditions that are often milder than classical methods.

The reaction was pioneered by Johnston and coworkers and provides direct access to amides from these readily available precursors. nih.gov

The mechanism of Umpolung Amide Synthesis has been a subject of detailed investigation. It is proposed that the reaction proceeds through the formation of a key tetrahedral intermediate. nih.govresearchgate.net The process is believed to involve the initial interaction between the nucleophilic nitronate (formed from the α-bromo nitroalkane in the presence of a base) and an electrophilic N-halamine species (generated in situ from the amine and a halogen source like N-iodosuccinimide). researchgate.net

This coupling forms a transient and highly reactive 1,1,1-halo-amino-nitro alkane (HANA) intermediate. researchgate.net From this point, the reaction can proceed through two distinct pathways depending on the presence or absence of molecular oxygen. nih.gov

Aerobic Pathway: In the presence of oxygen, an oxidative pathway leads to the formation of the amide product.

Anaerobic Pathway: In the absence of oxygen, an alternative mechanism still yields the amide, highlighting the robustness of the transformation.

Isotopic labeling studies have supported the existence of these divergent pathways originating from the central tetrahedral intermediate. nih.gov

Table 2: Proposed Mechanistic Steps in Umpolung Amide Synthesis (UmAS)

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of nucleophilic nitronate and electrophilic N-halamine. | Nitronate anion, N-halamine |

| 2 | Convergent C-N bond formation. | Tetrahedral Intermediate (HANA) |

| 3 | Mechanistic bifurcation (Oxygen-dependent). | Peroxy adducts |

While early UmAS protocols required stoichiometric amounts of an electrophilic halogen source, significant progress has been made in developing a catalytic version. A key breakthrough was the use of substoichiometric quantities of N-Iodosuccinimide (NIS) with oxygen serving as the terminal oxidant. nih.gov

In this catalytic cycle, NIS facilitates the crucial C-N bond formation. The reaction can be performed under aerobic conditions, making it more sustainable and atom-economical. nih.gov This catalytic approach, especially when combined with methods for the enantioselective preparation of the starting α-bromo nitroalkanes, opens a pathway to chiral α-amino amides and peptides using solely catalytic methods. nih.gov The use of NIS as a catalyst has been shown to be effective in various organic transformations, highlighting its versatility as a reagent. mdpi.comacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving α-Bromo Amides

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds, and α-bromo amides are excellent electrophilic partners in these reactions.

A significant advancement in the synthesis of chiral amides is the asymmetric nickel-catalyzed Negishi cross-coupling. This method facilitates the reaction between secondary α-bromo amides and various organozinc reagents. nih.gov A notable advantage of this process is its ability to tolerate a wide array of functional groups, including olefins, ethers, imides, and nitriles. mit.edu

The reaction typically employs a catalyst system composed of a nickel source, such as Ni(cod)₂, and a chiral ligand, like (s-Bu)-Pybox. mit.edu This catalytic system can effectively couple a racemic mixture of the α-bromo amide with an alkylzinc reagent to produce the desired α-chiral amide in high yield and with excellent enantiomeric excess (ee). mit.edu The reaction proceeds smoothly at room temperature, making it a practical method for constructing stereochemically defined centers. mit.edu

Table 1: Examples of Ni-Catalyzed Negishi Cross-Coupling of Racemic α-Bromo Amides

| α-Bromo Amide Substrate | Organozinc Reagent | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| N-benzyl-2-bromo-N-phenyl-heptanamide | (5-Cyanopentyl)zinc(II) bromide | 88-91% | 93% |

| N-benzyl-2-bromo-N-phenyl-pentanamide | Ethylzinc(II) bromide | 90% | 94% |

| N-benzyl-2-bromo-N-phenyl-4-pentenamide | Propylzinc(II) bromide | 85% | 92% |

Data synthesized from research findings. mit.edu

Reformatsky Reactions with Bromodifluoroacetamides for α,α-Difluoro-β-Amino Amides

The Reformatsky reaction provides a direct route to α,α-difluoro-β-amino amides, which are valuable building blocks for fluorinated pharmaceutical compounds. rsc.org This method involves the zinc-promoted reaction of aldimines with bromodifluoroacetamides. chemrxiv.org The process yields various N-PMP (p-methoxyphenyl) protected α,α-difluoro-β-amino-β-aryl amides in good to excellent yields, typically ranging from 64–95%. chemrxiv.orgresearchgate.net

The reaction is optimized using trimethylsilyl (B98337) chloride (TMSCl) as an activator for the zinc powder in an ether-based solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org The use of THF as a solvent was found to be superior to other ether solvents such as 2-Me-THF or 1,4-dioxane, which resulted in lower yields. chemrxiv.org This synthetic approach is notable for its simplicity and directness in accessing these fluorinated scaffolds. chemrxiv.org

Table 2: Optimization of Zinc-Mediated Reformatsky Reaction

| Entry | Solvent | TMSCl (equiv.) | Yield (%) |

|---|---|---|---|

| 1 | THF | 0.8 | 95% |

| 2 | THF | 0.4 | 77% |

| 3 | 2-Me-THF | 0.8 | 63% |

| 4 | 1,4-Dioxane | 0.8 | 38% |

Data derived from optimization studies. chemrxiv.org

Aminobromination of Alkenes Utilizing Amides and N-Bromosuccinimide (NBS)

Aminobromination of alkenes is an efficient method for the simultaneous introduction of a bromine atom and a nitrogen-containing group across a double bond. A convenient and effective iron-catalyzed version of this reaction has been developed. organic-chemistry.org This method uses inexpensive ferrous chloride (FeCl₂) as the catalyst, with amides or sulfonamides serving as the nitrogen source and N-Bromosuccinimide (NBS) acting as the bromine source under mild conditions. organic-chemistry.org

In some cases, the reaction can proceed without a metal catalyst. An efficient, catalyst-free bromoamidation of unactivated olefins has been demonstrated using 4-(trifluoromethyl)benzenesulfonamide (B1329364) as the nitrogen source and NBS as the halogen source. organic-chemistry.org NBS is a versatile reagent in organic synthesis, serving as a source for bromine in radical reactions and various electrophilic additions. organic-chemistry.orgmissouri.edu Dual activation of NBS with a base like DBU can lead to more electrophilic bromine and more nucleophilic nitrogen atoms simultaneously, enabling transformations such as allylic amination. acs.org

Specific Synthetic Routes and Precursors for N-Alkyl Propanamide Derivatives

The synthesis of specific N-alkyl propanamides, such as 2-bromo-N-(3-methylbutyl)propanamide, relies on robust and well-established chemical transformations.

Preparation of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide Analogues

The synthesis of N,N-disubstituted α-bromo amides like 2-bromo-N-(3-methoxyphenyl)-N-methyl-propanamide can be achieved through a sequential process. The first step involves the formation of the parent propanamide, followed by α-bromination.

A standard approach to form the amide bond is the reaction of an acyl chloride with a secondary amine. For this target, propanoyl chloride would be reacted with N-methyl-3-methoxyaniline in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

The subsequent step is the bromination at the α-position (the carbon adjacent to the carbonyl group). A common method for this transformation is the use of N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light. Alternatively, a Hell-Volhard-Zelinsky-type reaction could be performed on the precursor 2-bromopropanoic acid before converting it to the corresponding acyl bromide and reacting it with the amine.

Strategies for Introducing the N-(3-methylbutyl) Moiety

Incorporating the N-(3-methylbutyl) group to form the title compound, 2-bromo-N-(3-methylbutyl)propanamide, can be accomplished via several reliable methods for amide bond formation.

Acyl Chloride Method : This is a classic and highly effective strategy. masterorganicchemistry.com It begins with the conversion of 2-bromopropanoic acid to its more reactive acyl chloride derivative, 2-bromopropanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is then reacted with 3-methylbutylamine. The reaction is generally rapid and high-yielding, often carried out in an inert solvent with a base to sequester the generated HCl. masterorganicchemistry.com

Enzymatic Amidation : A greener and more sustainable approach involves the use of enzymes as biocatalysts. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the direct condensation of a carboxylic acid (2-bromopropanoic acid) and an amine (3-methylbutylamine) to form the amide bond. nih.gov These reactions are often performed in environmentally benign solvents like cyclopentyl methyl ether (CPME) at mild temperatures (e.g., 60 °C). Molecular sieves are typically added to remove the water byproduct and drive the reaction to completion, resulting in excellent yields without the need for harsh reagents or intensive purification. nih.gov

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes 2-bromo-N-(3-methylbutyl)propanamide susceptible to nucleophilic substitution reactions. This section delves into the specifics of these reactions, including the synthesis of α-amino amides and the potential for carbocation-mediated pathways.

The displacement of the α-halogen atom by nitrogen nucleophiles is a well-established method for the synthesis of α-amino amides. nih.gov These products are significant as they are subunits of peptides and proteins and serve as building blocks for various heterocyclic compounds. nih.gov In the case of 2-bromo-N-(3-methylbutyl)propanamide, a primary α-bromo amide, reaction with a nitrogen nucleophile such as an amine can proceed via a direct SN2 pathway.

The general reaction involves the attack of the nucleophilic amine on the electrophilic α-carbon, leading to the displacement of the bromide ion. This process is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. nih.gov The reduced nucleophilicity of the nitrogen atom in the resulting α-amino amide product makes this a more effective method compared to the synthesis of simple amines from alkyl halides. libretexts.org

A representative reaction is shown below:

Reactants: 2-bromo-N-(3-methylbutyl)propanamide, Amine (e.g., R-NH₂)

Product: 2-(alkylamino)-N-(3-methylbutyl)propanamide

Byproduct: HBr (neutralized by base)

The choice of amine and reaction conditions can influence the yield and purity of the resulting α-amino amide. While direct amination is effective, alternative methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as the nitrogen nucleophile, can also be employed to avoid over-alkylation and produce primary amines. libretexts.org

While direct substitution is common, under certain conditions, particularly with weak nucleophiles and polar protic solvents, α-bromo amides can undergo reactions involving carbocation intermediates through an SN1 pathway. youtube.comlibretexts.org The formation of a carbocation from 2-bromo-N-(3-methylbutyl)propanamide would initially result in a secondary carbocation at the α-position. These intermediates are prone to rearrangements to form more stable carbocations. libretexts.org

The formation of a carbocation intermediate opens up the possibility of both SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reaction pathways. libretexts.org These reactions are competitive and often occur concurrently. chemistrysteps.com

The SN1 reaction would involve the attack of a nucleophile on the carbocation, leading to a substitution product. The E1 reaction, on the other hand, involves the removal of a proton from a carbon atom adjacent to the carbocation, resulting in the formation of an alkene. chemistrysteps.com

For the carbocation derived from 2-bromo-N-(3-methylbutyl)propanamide, the E1 reaction would follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com This would involve the removal of a proton from the β-carbon (the methyl group attached to the α-carbon).

| Reaction Pathway | Description | Product Type |

| SN1 | Nucleophilic attack on the carbocation intermediate. | Substitution |

| E1 | Elimination of a β-proton from the carbocation intermediate. | Alkene |

The ratio of SN1 to E1 products can be influenced by factors such as the nature of the nucleophile/base and the reaction temperature. Generally, higher temperatures favor elimination. masterorganicchemistry.com

Carbocation rearrangements occur to achieve greater stability, with the general stability order being tertiary > secondary > primary. youtube.com The secondary carbocation initially formed from 2-bromo-N-(3-methylbutyl)propanamide could potentially rearrange. These rearrangements typically involve a 1,2-shift, where a group from an adjacent carbon migrates to the positively charged carbon. libretexts.org

1,2-Hydride Shift: If there is a hydrogen atom on an adjacent carbon, it can migrate with its pair of electrons to the carbocation center. In the context of the carbocation from 2-bromo-N-(3-methylbutyl)propanamide, a hydride shift from the adjacent β-carbon within the 3-methylbutyl group could potentially lead to a more stable carbocation. youtube.comyoutube.com

1,2-Methyl Shift: Similarly, if an adjacent carbon is bonded to a methyl group, the entire methyl group with its bonding electrons can migrate. youtube.com This is also a possibility for the carbocation , depending on the specific structure and the potential for forming a more stable tertiary carbocation.

The driving force for these rearrangements is the formation of a more stable carbocationic intermediate, which will then react further via SN1 or E1 pathways to give the final products. youtube.com The likelihood of a hydride versus a methyl shift depends on the specific structure and the relative stability of the resulting carbocation, with hydride shifts generally being more favorable if they lead to a more stable carbocation. stackexchange.com

Carbocation Intermediates and Rearrangements in Related Bromoalkane Systems

Reactivity of the Amide Bond in N-Alkyl Propanamide Structures

The amide bond is a key functional group in 2-bromo-N-(3-methylbutyl)propanamide. Its reactivity is significantly influenced by its electronic and structural properties.

The amide bond is typically planar due to resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govaatbio.com This resonance imparts a partial double bond character to the C-N bond, restricting rotation and contributing to the stability and relative inertness of amides. nih.govnih.gov

| Feature | Planar Amide | Non-Planar (Twisted) Amide |

| C-N Bond | Partial double bond character | More single bond character |

| Reactivity | Relatively unreactive | More susceptible to nucleophilic attack |

| Resonance | Stabilized by resonance | Resonance is disrupted |

However, forcing the amide bond out of planarity, for instance through steric hindrance or incorporation into a strained ring system, can significantly increase its reactivity. nih.govmdpi.com This distortion from planarity disrupts the resonance stabilization, making the carbonyl carbon more electrophilic and the C-N bond more susceptible to cleavage. nih.govresearchgate.net While 2-bromo-N-(3-methylbutyl)propanamide is an acyclic amide and less likely to have a highly distorted ground state, factors such as bulky substituents can influence the degree of planarity and, consequently, its reactivity profile. A higher degree of distortion from a planar structure renders the amide bond more reactive towards various nucleophiles and electrophiles. nih.gov

Influence of Amide Bond Planarity and Non-Planarity on Reactivity Profiles

Conditions for Selective Amide Bond Cleavage

Despite their inherent stability, the amide bond in molecules like 2-bromo-N-(3-methylbutyl)propanamide can be cleaved under specific conditions. This transformation, or hydrolysis, is fundamental in both synthetic chemistry and biology. Cleavage typically requires forcing conditions, such as heating in strong aqueous acid or base. libretexts.orglibretexts.org

Acidic Hydrolysis: Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, facilitating attack by a water molecule. libretexts.orgmsu.edu The process ultimately yields a carboxylic acid and a protonated amine. libretexts.org

Basic Hydrolysis: In the presence of a strong base like hydroxide (B78521), the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. libretexts.org This base-promoted reaction is irreversible because the final step is an acid-base reaction where the departing amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an amine. libretexts.org

More recent and milder methods for amide cleavage have been developed to improve selectivity and compatibility with sensitive functional groups. These include:

Transition Metal Catalysis: Certain platinum(II) and palladium(II) complexes can coordinate to other functional groups within a molecule, promoting the selective hydrolysis of a nearby amide bond under mild conditions. nih.gov

Neighboring Group Participation: The presence of a strategically placed internal group, such as a carboxyl group, can intramolecularly catalyze amide bond hydrolysis, often leading to remarkably fast cleavage under gentle conditions. nih.gov

Reductive Cleavage: In specific contexts, such as highly strained N-acylazetidines, the C-N sigma bond can be cleaved under transition-metal-free reductive conditions, driven by the release of ring strain. mdpi.com

N-Protonation and Susceptibility to Nucleophilic Addition at the Amide Linkage

The typical mechanism for acid-catalyzed amide hydrolysis begins with the protonation of the amide. While the nitrogen atom bears a lone pair, protonation occurs preferentially on the carbonyl oxygen. msu.edu This is because the resulting cation is resonance-stabilized, delocalizing the positive charge between the oxygen and nitrogen atoms. msu.edu

Protonation of the carbonyl oxygen is a critical activation step. It significantly enhances the electrophilic character of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles, such as water. msu.edursc.org The subsequent nucleophilic addition leads to the formation of a tetrahedral intermediate. libretexts.orgnih.gov From this intermediate, a series of proton transfers can occur, ultimately leading to the expulsion of the nitrogen-containing portion as an amine and the formation of a carboxylic acid. libretexts.org This activation via protonation is a general principle that applies to the amide linkage in 2-bromo-N-(3-methylbutyl)propanamide, rendering it vulnerable to nucleophilic attack under acidic conditions.

Oxidative and Radical-Mediated Transformations of Bromoamide Systems

The bromine atom in 2-bromo-N-(3-methylbutyl)propanamide and the N-H bond in its parent amide introduce pathways for oxidative and radical-mediated reactions. N-bromoamides, in particular, are versatile reagents in synthetic chemistry.

Site-Selective Aliphatic C-H Bromination via N-Bromoamides

While 2-bromo-N-(3-methylbutyl)propanamide is an α-bromoamide, the related class of N-bromoamides (where the bromine is attached to the nitrogen) are powerful reagents for the functionalization of unactivated aliphatic C-H bonds. acs.orgnih.gov These reactions typically proceed via a radical-mediated mechanism, often initiated by visible light. acs.orgnih.govjst.go.jp

The key steps involve:

Initiation: Homolytic cleavage of the N-Br bond to generate an amidyl radical.

Propagation: The amidyl radical abstracts a hydrogen atom from an aliphatic C-H bond of a substrate, creating a carbon-centered radical. This step is highly selective, favoring the abstraction of sterically accessible and electronically richer C-H bonds. acs.orgescholarship.org

Propagation: The resulting alkyl radical reacts with the N-bromoamide to furnish the brominated product and regenerate the amidyl radical, continuing the chain reaction. acs.org

This method allows for the intermolecular bromination of complex molecules with high site-selectivity, a significant challenge in synthesis. acs.org The selectivity is dictated by a combination of steric and electronic factors, often favoring tertiary over secondary C-H bonds. acs.org

Table 2: Key Features of Site-Selective C-H Bromination Using N-Bromoamides This is an interactive table. Explore the different aspects of this chemical transformation.

| Feature | Description | Reference |

| Reagent | N-Bromoamides (readily available) | acs.orgnih.gov |

| Mechanism | Radical-mediated chain reaction | acs.org |

| Initiation | Visible light irradiation | acs.orgnih.gov |

| Key Intermediate | Amidyl radical | acs.org |

| Selectivity | High site-selectivity based on steric and electronic factors. acs.org | acs.orgescholarship.org |

| Application | Functionalization of unactivated C-H bonds in complex molecules. | acs.org |

Oxidative Bromination Processes for Amide Derivatives

Oxidative bromination refers to processes that generate an electrophilic bromine species ("Br+") from a bromide source using an oxidant. researchgate.net This method avoids the direct use of hazardous elemental bromine. N-bromosuccinimide (NBS) is a classic example of a reagent used for both radical and electrophilic brominations, and it can be considered an N-bromo imide derivative. organic-chemistry.org

In the context of amide derivatives, oxidative bromination can be used to synthesize N-bromoamides themselves. For instance, an amide can be treated with an oxidant and a bromide source to form the corresponding N-bromoamide. acs.org Tandem reactions have also been developed where an oxidative bromination is followed by a nucleophilic substitution in a one-pot process. organic-chemistry.orgacs.org For example, N-bromosuccinimide can mediate the tandem oxidative bromination and amination of sulfenamides to produce sulfinamidines. organic-chemistry.orgorganic-chemistry.orgacs.org

Redox Chemistry Involving N-Bromo Amides

N-bromo amides are key intermediates in one of the classic redox reactions of amides: the Hofmann rearrangement. youtube.comwikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. libretexts.orgwikipedia.org

The mechanism involves the following key steps:

Deprotonation of the primary amide by a strong base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation at the nitrogen forms a bromoamide anion. wikipedia.org

This anion undergoes rearrangement: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion to form an isocyanate. youtube.comwikipedia.org

The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org

This reaction is a powerful synthetic tool for descending a homologous series and is a prime example of the rich redox chemistry accessible through N-bromoamide intermediates. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N 3 Methylbutyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insight into the chemical environment of individual atoms. For 2-bromo-N-(3-methylbutyl)propanamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton (¹H) NMR Chemical Shift Analysis

The proton attached to the chiral center, the α-carbon bearing the bromine atom, is expected to resonate as a quartet downfield due to the deshielding effect of the adjacent bromine and carbonyl group. The protons of the methyl group attached to this chiral center would appear as a doublet. The N-H proton of the amide is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons of the 3-methylbutyl group adjacent to the nitrogen will likely appear as a triplet, while the subsequent methylene protons will also be a triplet. The methine proton of the isobutyl group is expected to be a multiplet, and the two terminal methyl groups will present as a doublet.

Predicted ¹H NMR Data for 2-bromo-N-(3-methylbutyl)propanamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH(Br) | 4.2 - 4.5 | Quartet |

| CH₃-CH(Br) | 1.8 - 2.0 | Doublet |

| NH | 5.5 - 7.5 | Broad Singlet |

| N-CH₂ | 3.1 - 3.4 | Triplet |

| CH₂-CH | 1.3 - 1.6 | Triplet |

| CH(CH₃)₂ | 1.6 - 1.9 | Multiplet |

| CH(CH₃)₂ | 0.8 - 1.0 | Doublet |

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. In 2-bromo-N-(3-methylbutyl)propanamide, eight distinct carbon signals are expected.

The carbonyl carbon of the amide group is predicted to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The α-carbon attached to the bromine atom will also be significantly deshielded. The carbons of the 3-methylbutyl group will have chemical shifts characteristic of aliphatic chains, with the carbon directly bonded to the nitrogen appearing at a lower field than the others in that fragment.

Predicted ¹³C NMR Data for 2-bromo-N-(3-methylbutyl)propanamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| CH(Br) | 45 - 55 |

| CH₃-CH(Br) | 20 - 25 |

| N-CH₂ | 38 - 42 |

| CH₂-CH | 37 - 41 |

| CH(CH₃)₂ | 25 - 30 |

| CH(CH₃)₂ | 21 - 24 |

Application of Deuterium (B1214612) Labeling for Mechanistic Elucidation via NMR

While no specific studies on deuterium labeling of 2-bromo-N-(3-methylbutyl)propanamide are available, this technique is a powerful tool for mechanistic elucidation in related systems. By selectively replacing a proton with a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears. This can be invaluable for confirming signal assignments.

Furthermore, deuterium labeling can be used to probe reaction mechanisms. For instance, if 2-bromo-N-(3-methylbutyl)propanamide were to undergo a reaction where a specific proton is abstracted, performing the reaction in a deuterated solvent could lead to the incorporation of deuterium into the product, a change readily detectable by NMR and mass spectrometry. This provides direct evidence for the involvement of that specific proton in the reaction pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-N-(3-methylbutyl)propanamide is expected to show characteristic absorption bands corresponding to its amide and alkyl halide functionalities.

A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the secondary amide (Amide I band). Another characteristic feature of the secondary amide is the N-H bending vibration (Amide II band), which is expected to appear around 1520-1570 cm⁻¹. The N-H stretching vibration should be visible as a distinct peak in the range of 3250-3400 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups will be observed in their characteristic regions.

Predicted IR Absorption Bands for 2-bromo-N-(3-methylbutyl)propanamide

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3250 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1520 - 1570 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of 2-bromo-N-(3-methylbutyl)propanamide is expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units.

Common fragmentation pathways for this molecule would likely involve the loss of a bromine radical, cleavage of the amide bond, and fragmentation of the 3-methylbutyl side chain. The base peak in the spectrum could correspond to a stable carbocation formed after the initial fragmentation.

Predicted Key Fragments in the Mass Spectrum of 2-bromo-N-(3-methylbutyl)propanamide

| Fragment Ion | Predicted m/z |

| [C₈H₁₆BrNO]⁺ (Molecular Ion) | 221/223 |

| [C₈H₁₆NO]⁺ | 142 |

| [C₅H₁₂N]⁺ | 86 |

| [C₅H₁₁]⁺ | 71 |

| [C₄H₉]⁺ | 57 |

High-Resolution Mass Spectrometry and Single Crystal X-Ray Diffraction for Definitive Structural Assignment

For an unambiguous determination of the molecular formula and structure, high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction are the definitive techniques.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unequivocal determination of the elemental composition of 2-bromo-N-(3-methylbutyl)propanamide, distinguishing it from any other compound with the same nominal mass.

Single Crystal X-Ray Diffraction , when a suitable single crystal of the compound can be grown, provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This would confirm the connectivity of all atoms and the relative and absolute configuration of the chiral center. While no crystal structure for 2-bromo-N-(3-methylbutyl)propanamide has been reported in the publicly available databases, this method would be the ultimate proof of its structure.

Integrated Spectroscopic Data Analysis for Comprehensive Structural Confirmation

The definitive structural elucidation of 2-bromo-N-(3-methylbutyl)propanamide, a compound of interest in synthetic organic chemistry, necessitates a correlative approach, integrating data from multiple spectroscopic techniques. While mass spectrometry provides information on the molecular weight and elemental composition, and infrared spectroscopy indicates the presence of specific functional groups, nuclear magnetic resonance spectroscopy is indispensable for mapping the precise carbon-hydrogen framework. A comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data collectively provides unambiguous confirmation of the molecular structure.

The integration of these techniques allows for a cross-verification of structural features. For instance, the presence of a carbonyl group and an N-H bond, suggested by IR spectroscopy, is confirmed by the chemical shifts of the carbonyl carbon and the adjacent carbons and protons in the ¹³C and ¹H NMR spectra, respectively. Similarly, the molecular ion peak in the mass spectrum corroborates the molecular formula deduced from NMR and IR data. This holistic approach ensures a robust and reliable structural assignment for 2-bromo-N-(3-methylbutyl)propanamide.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen environments in the molecule. The predicted ¹H NMR spectrum of 2-bromo-N-(3-methylbutyl)propanamide would exhibit distinct signals for each unique proton, characterized by their chemical shift (δ), multiplicity, and integration value.

Predicted ¹H NMR Data for 2-bromo-N-(3-methylbutyl)propanamide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(Br)- | 4.2 - 4.4 | Quartet | 1H |

| -NH- | 6.5 - 7.5 | Broad Singlet | 1H |

| -CH₂-N- | 3.1 - 3.3 | Triplet | 2H |

| -CH(CH₃)₂ | 1.7 - 1.9 | Multiplet | 1H |

| -CH(Br)CH ₃ | 1.8 - 2.0 | Doublet | 3H |

| -CH₂-CH₂-N- | 1.3 - 1.5 | Quartet | 2H |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number of unique carbon environments and their electronic nature. The presence of the carbonyl group is typically observed as a signal in the downfield region of the spectrum.

Predicted ¹³C NMR Data for 2-bromo-N-(3-methylbutyl)propanamide

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169 - 172 |

| -CH(Br)- | 45 - 50 |

| -CH₂-N- | 38 - 42 |

| -CH₂-CH₂-N- | 37 - 40 |

| -CH(CH₃)₂ | 25 - 28 |

| -CH(Br)CH₃ | 21 - 24 |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, as bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Mass Spectrometry Data for 2-bromo-N-(3-methylbutyl)propanamide

| m/z | Interpretation |

|---|---|

| 221/223 | Molecular ion peaks ([M]⁺, [M+2]⁺) |

| 142 | Loss of Br |

| 100 | [CH₃CH₂CONHCH₂]⁺ |

| 71 | [CH(CH₃)₂CH₂]⁺ |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the amide functional group and the carbon-bromine bond.

Predicted Infrared (IR) Spectroscopy Data for 2-bromo-N-(3-methylbutyl)propanamide

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3300 - 3350 | N-H Stretch (Amide) |

| 2850 - 2960 | C-H Stretch (Alkyl) |

| 1640 - 1680 | C=O Stretch (Amide I) |

| 1540 - 1580 | N-H Bend (Amide II) |

Note: Predicted data is based on analogous structures and theoretical principles. Actual experimental values may vary.

Computational Chemistry and Theoretical Insights into Amide Reactivity and Structure Perturbations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. When applied to amide systems, DFT calculations are instrumental in elucidating their electronic structure and energetics. Methods such as B3LYP with a 6-31G* basis set are commonly employed to optimize the molecular geometry and calculate key electronic properties.

These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. For a typical secondary amide, the HOMO is often localized on the oxygen and nitrogen atoms, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Energetic calculations also allow for the determination of thermodynamic properties such as the heat of formation and Gibbs free energy, which are fundamental to predicting the spontaneity of reactions.

Table 1: Representative DFT-Calculated Electronic Properties of a Secondary Amide

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

Ab Initio Molecular Orbital Studies of Amide Bond Characteristics

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. These methods are particularly useful for detailed investigations of the amide bond itself.

A key characteristic of the amide bond is its partial double bond character, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. Ab initio calculations can precisely quantify this delocalization energy, which is responsible for the planarity of the amide group and the significant barrier to rotation around the C-N bond. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, provides a detailed picture of the donor-acceptor interactions that constitute this resonance stabilization. This analysis reveals a strong interaction between the nitrogen lone pair orbital (nN) and the antibonding π* orbital of the carbonyl group (π*C=O).

Theoretical Modeling of Amide Bond Distortion and Conformational Dynamics

While the amide bond is typically planar, distortions from this low-energy conformation are crucial for understanding enzyme catalysis and protein folding. Theoretical modeling allows for the systematic study of the energetic penalties associated with these distortions.

The rotation around the carbon-nitrogen (C-N) bond is a fundamental conformational process in amides. Computational models can accurately predict the energy barrier for this rotation. For a simple secondary amide, this barrier is typically in the range of 15-20 kcal/mol, a direct consequence of the resonance stabilization that must be overcome as the nitrogen lone pair and carbonyl π-system are decoupled at the transition state.

Pyramidalization at the amide nitrogen, where the nitrogen atom moves out of the plane defined by its substituents, is another important distortion. This process also disrupts resonance and is energetically unfavorable. Theoretical calculations can map the energy landscape associated with this motion, providing insight into the flexibility of the amide bond.

Table 2: Calculated Energetic Barriers for Amide Bond Distortions

| Distortion Mode | Calculated Energy Barrier (kcal/mol) | Structural Implication |

|---|---|---|

| C-N Bond Rotation | 18.5 | High barrier leads to distinct cis and trans conformers. |

Computational Prediction of Reactivity and Regioselectivity in Amide Transformations

Computational chemistry is a predictive tool for understanding how and where an amide will react. By modeling reaction pathways, it is possible to determine the most likely outcomes of a chemical transformation.

A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. By locating the transition states (saddle points on the PES) that connect reactants to products, chemists can determine the activation energy of a reaction.

For instance, in the hydrolysis of an amide, computational models can compare the energetic pathways for acid-catalyzed versus base-catalyzed mechanisms. Intrinsic Reaction Coordinate (IRC) analysis is then used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

The concepts of "amidicity" and "carbonylicity" provide a framework for quantifying the chemical character of the amide group. "Amidicity" refers to the degree of resonance stabilization and C-N double bond character. It can be assessed computationally through metrics such as the C-N bond length, the degree of nitrogen pyramidalization, and the calculated rotational barrier.

"Carbonylicity" refers to the ketone-like character of the carbonyl group. A highly resonance-stabilized amide (high amidicity) will have a less electrophilic carbonyl carbon and thus lower carbonylicity. These theoretical concepts can be used to predict reactivity. For example, an amide with a structurally enforced decrease in amidicity (e.g., through ring strain that promotes nitrogen pyramidalization) would be predicted to have higher carbonylicity and be more susceptible to nucleophilic attack at the carbonyl carbon.

Computational Approaches to Reaction Mechanism Elucidation, Including Tetrahedral Intermediates

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. In the context of amide reactivity, computational approaches are particularly valuable for characterizing key intermediates, such as the tetrahedral intermediate, and for understanding the electronic and steric factors that govern reaction pathways. This section will delve into the application of computational methods to understand the reactivity of amides, with a focus on nucleophilic attack and the formation of tetrahedral intermediates, using data from analogous systems to infer the behavior of 2-bromo-N-(3-methylbutyl)propanamide.

Theoretical Investigation of Amide Hydrolysis

The hydrolysis of amides is a fundamental reaction that has been extensively studied using computational techniques. A notable study by Hu and Yang provides a detailed examination of the base-catalyzed hydrolysis of various amides, including formamide (B127407) and N-methylacetamide, using density functional theory (DFT). nih.gov These studies are instrumental in understanding the formation of the tetrahedral intermediate, which is the rate-determining step in this reaction. nih.gov

By modeling the reaction in a solvent environment, researchers can calculate the geometries of the reactants, transition states, and intermediates, as well as the free energy barriers associated with the reaction. These calculations offer a quantitative picture of the reaction mechanism.

The Tetrahedral Intermediate in Amide Reactions

In the base-catalyzed hydrolysis of an amide, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This nucleophilic attack leads to the formation of a transient, high-energy species known as the tetrahedral intermediate. This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (which is now an oxyanion), the nitrogen atom of the amide, the R-group of the acyl moiety, and the incoming nucleophile (in this case, a hydroxyl group). The geometry of this intermediate is, as the name suggests, approximately tetrahedral.

Computational Data for Analogous Systems

The following tables present optimized geometries and calculated free energy barriers for the hydroxide-catalyzed hydrolysis of formamide, which serves as a fundamental model for amide reactivity.

Table 1: Optimized Geometries of Reactants and Transition State for the Formation of the Tetrahedral Intermediate in the Hydrolysis of Formamide nih.gov

| Parameter | Reactant (Formamide + OH⁻) | Transition State |

| C-O bond length (Å) | 1.221 | 1.309 |

| C-N bond length (Å) | 1.365 | 1.346 |

| O-H bond length (Å) | - | 1.011 (incoming OH) |

| C---O distance (Å) (incoming OH) | - | 2.072 |

| O-C-N bond angle (°) | 124.9 | 114.7 |

| Imaginary Frequency (cm⁻¹) | - | -475.6 |

Data obtained from calculations at the B3LYP/6-31+G(d) level of theory. nih.gov

Table 2: Calculated Free Energy Barriers for the Hydrolysis of Various Amides nih.gov

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 21.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 22.7 | 22.6 |

| N,N-dimethylacetamide (DMA) | 23.1 | 24.1 |

Calculated values are based on the optimized transition state structures. nih.gov

The data in Table 1 illustrates the structural changes that occur as the reactants progress to the transition state. The C-O double bond of the amide elongates, while a new bond between the carbonyl carbon and the oxygen of the hydroxide ion begins to form. The geometry around the carbonyl carbon starts to distort from trigonal planar towards tetrahedral. The presence of a single imaginary frequency confirms that the calculated structure is indeed a true transition state.

Table 2 demonstrates the good agreement between computationally calculated and experimentally determined free energy barriers for the hydrolysis of several amides. This validates the computational methodology and allows for confident predictions of reactivity for other amide-containing molecules. For an N-alkyl amide like 2-bromo-N-(3-methylbutyl)propanamide, the data for N-methylacetamide provides a relevant comparison. The presence of the bulky 3-methylbutyl group would likely introduce steric hindrance, potentially affecting the activation energy, a factor that can be precisely quantified through dedicated computational studies. Furthermore, the electron-withdrawing effect of the alpha-bromo substituent is expected to increase the electrophilicity of the carbonyl carbon, likely lowering the activation barrier for nucleophilic attack.

Research Applications and Broader Synthetic Utility of α Bromo Amide Derivatives

α-Bromo Amides as Key Building Blocks in Complex Molecule Synthesis

α-Bromo amides are highly valued in organic synthesis due to their reactivity as building blocks for a wide array of more complex molecules, including biologically active compounds and pharmaceuticals. nih.gov Their utility stems from the presence of the α-bromo group, which can be readily displaced by various nucleophiles or participate in metal-catalyzed coupling reactions.

A significant application of α-bromo amides is in the synthesis of α-amino amides, which are the fundamental constituents of peptides and proteins. nih.gov The direct replacement of the α-bromine atom with a nitrogen-containing nucleophile, such as ammonia (B1221849) or an amine, provides a straightforward route to α-amino amides. nih.govresearchgate.net

The synthesis of enantiomerically pure α-amino amides is of particular importance, as the biological activity of peptides is highly dependent on their stereochemistry. Several strategies have been developed to achieve this:

From Chiral Sources: Chiral α-bromo amides can be prepared from natural amino acids through processes like diazotization-halogenation, with the stereochemistry being retained. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the amide nitrogen can direct the nucleophilic attack, leading to the formation of one diastereomer over the other. The auxiliary can then be removed to yield the desired enantiomerically enriched α-amino amide. nih.gov

Catalytic Enantioselective Methods: Modern synthetic methods employ chiral catalysts to control the stereochemical outcome of the amination reaction, offering an efficient route to chiral α-amino acids and their derivatives. rsc.org

These methods underscore the role of α-bromo amides as crucial intermediates in the construction of peptide backbones and peptidomimetics. nih.gov

The reactivity of the carbon-bromine bond in α-bromo amides makes them excellent substrates for forming new bonds to both carbon and various heteroatoms (e.g., nitrogen, oxygen, sulfur). nih.govresearchgate.net This versatility is a cornerstone of their utility in synthetic organic chemistry. researchgate.netnih.gov

Carbon-Carbon Bond Formation: Transition metal-catalyzed cross-coupling reactions have significantly expanded the scope of C-C bond formation using α-bromo amides. nih.gov For instance, nickel-catalyzed Negishi cross-coupling reactions with organozinc reagents can produce enantiopure α-chiral amides from racemic α-bromo amides. nih.gov Other methods include radical-mediated cyclizations to form cyclic structures like β- and γ-lactams, which are important motifs in medicinal chemistry. nih.gov These modern radical reactions often use copper complexes or visible light photoredox catalysis, avoiding the use of toxic organostannane reagents. nih.gov

Carbon-Heteroatom Bond Formation: The substitution of the α-bromine is a fundamental transformation.

C-N Bonds: As discussed, reaction with nitrogen nucleophiles yields α-amino amides. nih.gov

C-O Bonds: Oxygen nucleophiles, such as alcohols or phenols, can displace the bromide to form α-alkoxy or α-aryloxy amides. acs.org

C-S Bonds: Thiolates and other sulfur nucleophiles react to form α-thio amides. nih.gov

The table below summarizes some of the key bond-forming reactions involving α-bromo amides.

| Bond Type Formed | Reaction Type | Reagents/Catalysts | Product Class |

| C-N | Nucleophilic Substitution | Amines (e.g., NH₃, RNH₂), Azide ion | α-Amino Amides |

| C-O | Nucleophilic Substitution | Alcohols, Phenols, Carboxylates | α-Alkoxy/Aryloxy/Acyloxy Amides |

| C-S | Nucleophilic Substitution | Thiols, Thiolates | α-Thio Amides |

| C-C | Negishi Cross-Coupling | Organozinc reagents, Ni catalyst, chiral ligand | α-Chiral Amides |

| C-C | Radical Cyclization | Unsaturated amides, Copper complexes or Photoredox catalysts | β- and γ-Lactams |

| C-C | Alkylation | Malonic ester enolates | α-Alkylated Amides |

Design and Synthesis of Functionalized Amide Scaffolds in Chemical Research

The amide functional group itself is a critical component in the design of new molecules, particularly in medicinal chemistry and materials science. nih.govnumberanalytics.com The synthesis of functionalized amide scaffolds, often using α-bromo amides as starting points, allows researchers to fine-tune molecular properties for specific applications. acs.orgnih.gov

The amide bond possesses a unique set of properties that are frequently exploited in molecular design. numberanalytics.com Its stability, planarity, and hydrogen bonding capabilities are central to the structure and function of countless natural and synthetic molecules. wikipedia.orgnih.gov

Structural Rigidity: Due to resonance, the C-N bond of an amide has significant double-bond character, which restricts rotation and results in a planar geometry. wikipedia.orgnih.govmasterorganicchemistry.com This planarity is a key factor in establishing the secondary structures (α-helices and β-sheets) of proteins and provides a rigid scaffold in drug design. wikipedia.orgnih.gov

Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors (via the N-H) and acceptors (via the C=O oxygen). numberanalytics.comwikipedia.org This ability to form strong, directional hydrogen bonds is crucial for molecular recognition, such as the binding of a drug to its protein target. numberanalytics.com

Chemical Stability: The amide bond is significantly more stable towards hydrolysis than other carbonyl derivatives like esters. wikipedia.org This stability is essential for the integrity of proteins in aqueous biological environments and contributes to the metabolic stability of many amide-containing drugs. numberanalytics.comnih.gov

The following table outlines the key properties of the amide bond and their implications.

| Property | Origin | Implication in Molecular Design |

| Planarity / Rigidity | Resonance delocalization of the nitrogen lone pair into the carbonyl group, creating partial C-N double bond character. nih.gov | Provides a conformationally restricted and predictable structural scaffold, crucial for protein folding and designing molecules to fit specific binding sites. numberanalytics.comwikipedia.org |

| Hydrogen Bonding | Polar N-H and C=O groups. | Acts as both H-bond donor and acceptor, enabling specific molecular recognition and binding to biological targets. numberanalytics.com |

| High Stability | Resonance stabilization makes the carbonyl carbon less electrophilic. nih.gov | Confers resistance to hydrolysis and enzymatic degradation, leading to improved metabolic stability in drug molecules. numberanalytics.com |

| Dipole Moment | The polarized C=O and N-H bonds create a significant molecular dipole. | Influences solubility and the ability to interact with polar environments and biological macromolecules. wikipedia.org |

Methodological Advancements in Organic Synthesis and Catalysis

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve the efficiency, selectivity, and environmental impact of chemical reactions. The synthesis and application of α-bromo amides have benefited significantly from these advancements.

Recent progress includes the development of novel catalytic systems that enable transformations previously considered challenging. For example, transition-metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the construction of C-C and C-heteroatom bonds. nih.govnih.gov The use of chiral ligands in these systems allows for asymmetric catalysis, providing access to single-enantiomer products, which is critical for the pharmaceutical industry. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool, using visible light to initiate radical reactions under mild conditions. nih.gov This has provided greener alternatives to traditional methods for the cyclization and functionalization of α-bromo amides. nih.gov Umpolung (polarity inversion) strategies have also been developed, enabling the synthesis of α-heteroatom-substituted amides through novel reaction pathways that are not accessible via conventional enolate chemistry. acs.orgresearchgate.net These cutting-edge methods continue to expand the synthetic utility of α-bromo amides, solidifying their role as indispensable tools in modern organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。